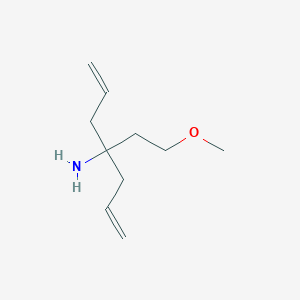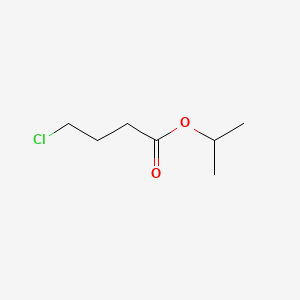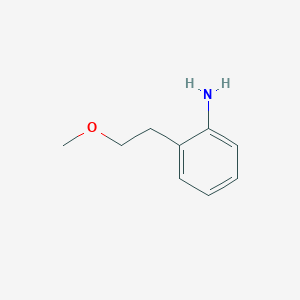
3-(Furan-2-yl)pyridine
Vue d'ensemble
Description
3-(Furan-2-yl)pyridine is a chemical compound with the linear formula C12H9NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to 3-(Furan-2-yl)pyridine involves various methods. For instance, the Paal-Knorr Furan Synthesis is a common method used for the synthesis of furans . Another method involves the oxidation of alkyl enol ethers to enals using a palladium catalyst . The Suzuki coupling conditions have also been employed for the preparation of nicotinonitriles .
Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)pyridine is characterized by a linear formula of C12H9NO2 . Computational assessments provide insights into the electronic structure and chemical reactivity of similar compounds .
Chemical Reactions Analysis
Furan platform chemicals, including 3-(Furan-2-yl)pyridine, have been used in a variety of reactions. For example, they have been used in the manufacture of bio-based materials . They have also been used in the synthesis of chiral furans .
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry : 3-(Furan-2-yl)pyridine and its derivatives have been studied for their reactivity in organic synthesis. For example, El’chaninov et al. (2014) explored the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, demonstrating its potential for various electrophilic substitutions and reactions (El’chaninov, Achkasova, & El’chaninov, 2014).
Potential in Anti-Inflammatory Agents : Some derivatives of 3-(Furan-2-yl)pyridine, such as 1-furan-2-yl-3-pyridin-2-yl-propenone, have been characterized for their anti-inflammatory activity. Lee et al. (2006) and Hwang et al. (2008) have highlighted the role of these compounds in inhibiting nitric oxide production and tumor necrosis factor-alpha, suggesting their potential as anti-inflammatory agents (Lee, Jeon, Basnet, Jeong, Lee, & Jeong, 2006); (Hwang, Han, Choi, Kim, Lee, Jeong, & Lee, 2008).
DNA Interaction and Anticancer Activity : The compound 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one has been studied for its interaction with DNA and its anticancer properties. Jeon et al. (2017) found that this derivative is a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying caspase 3-independent anticancer activity, which is significant for cancer treatment research (Jeon, Park, Kadayat, Shrestha, Lee, & Kwon, 2017).
Optoelectronic Properties and Electrochemistry : The furan and pyridinechalcogenodiazole-based π-conjugated systems have been investigated for their optoelectronic properties. Liu et al. (2016) explored the synthesis of novel monomers and polymers derived from furan and pyridinechalcogenodiazole, examining their electrochemical behaviors and electrochromic performance, which is relevant for material science and electronics (Liu, Zhen, Ming, Lin, Gu, Zhao, Li, Lu, & Xu, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(furan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOJGOXBWNXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456480 | |
| Record name | Pyridine, 3-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)pyridine | |
CAS RN |
31557-62-7 | |
| Record name | Pyridine, 3-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B3124032.png)
![4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3124035.png)







![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3124127.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124134.png)
